6-(Ethoxymethyl)pyrimidin-4-amine
Overview
Description
6-(Ethoxymethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors involved in inflammatory responses .
Mode of Action
Pyrimidines, in general, are known to exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
It is known that pyrimidines can influence various biochemical pathways related to inflammation .
Pharmacokinetics
It is known that the drug-likeness of pyrimidine derivatives can be maintained during lead optimization if they have a clogp value less than 4 and a molecular weight less than 400 .
Result of Action
Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
6-(Ethoxymethyl)pyrimidin-4-amine is involved in several biochemical reactions, primarily due to its structural similarity to naturally occurring pyrimidines. This compound interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with thymidylate synthase, an enzyme involved in the synthesis of thymidine monophosphate from deoxyuridine monophosphate. This interaction inhibits the enzyme’s activity, leading to a decrease in thymidine monophosphate production, which is essential for DNA synthesis and repair .
Additionally, this compound interacts with dihydrofolate reductase, an enzyme that reduces dihydrofolate to tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate. By inhibiting dihydrofolate reductase, this compound disrupts the folate cycle, leading to reduced nucleotide synthesis and impaired cell proliferation .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In rapidly dividing cells, such as cancer cells, this compound inhibits DNA synthesis and repair, leading to cell cycle arrest and apoptosis. The inhibition of thymidylate synthase and dihydrofolate reductase disrupts the nucleotide pool balance, causing DNA damage and activation of cell death pathways .
In normal cells, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate the p53 pathway, a crucial regulator of the cell cycle and apoptosis, in response to DNA damage. This activation leads to the transcription of genes involved in cell cycle arrest and apoptosis, such as p21 and Bax .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with key enzymes and biomolecules. The compound binds to the active site of thymidylate synthase, forming a stable complex that prevents the enzyme from catalyzing the conversion of deoxyuridine monophosphate to thymidine monophosphate. This inhibition leads to a decrease in thymidine monophosphate levels, impairing DNA synthesis and repair .
Similarly, this compound binds to dihydrofolate reductase, inhibiting its activity and disrupting the folate cycle. This inhibition reduces the availability of tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate, leading to impaired nucleotide synthesis and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions, such as high temperatures or acidic environments. The degradation products may have different biological activities, which can influence the overall effects of the compound on cellular function .
Long-term exposure to this compound in in vitro or in vivo studies has shown that the compound can cause sustained inhibition of DNA synthesis and repair, leading to chronic cell cycle arrest and apoptosis. These long-term effects can result in significant changes in cellular function, including altered gene expression and metabolic profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit rapidly dividing cells, such as cancer cells, with minimal effects on normal cells. At high doses, this compound can cause toxicity and adverse effects, including bone marrow suppression, gastrointestinal toxicity, and hepatotoxicity .
Threshold effects have been observed in animal studies, where a certain dosage level is required to achieve significant inhibition of tumor growth. Beyond this threshold, increasing the dosage does not proportionally enhance the therapeutic effects but instead increases the risk of toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to nucleotide synthesis and folate metabolism. The compound inhibits thymidylate synthase and dihydrofolate reductase, leading to disruptions in the synthesis of thymidine monophosphate and tetrahydrofolate, respectively. These disruptions affect the overall nucleotide pool balance and impair DNA synthesis and repair .
Additionally, this compound can influence metabolic flux and metabolite levels by altering the activity of key enzymes involved in nucleotide and folate metabolism. These changes can have downstream effects on cellular processes, including cell proliferation, gene expression, and metabolic profiles .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can enter cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, this compound can bind to transport proteins or other biomolecules, influencing its localization and accumulation .
The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters. The compound can accumulate in rapidly dividing tissues, such as tumors, due to its selective inhibition of nucleotide synthesis and DNA repair .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific biomolecules and targeting signals. The compound can localize to the nucleus, where it exerts its effects on DNA synthesis and repair by inhibiting thymidylate synthase and dihydrofolate reductase. Additionally, this compound can localize to other cellular compartments, such as the cytoplasm, where it may interact with other enzymes and proteins involved in nucleotide and folate metabolism .
Post-translational modifications, such as phosphorylation or acetylation, can also influence the subcellular localization and activity of this compound. These modifications can alter the compound’s binding affinity for specific biomolecules or targeting signals, directing it to specific cellular compartments or organelles .
Properties
IUPAC Name |
6-(ethoxymethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-11-4-6-3-7(8)10-5-9-6/h3,5H,2,4H2,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTXLEFNOOIUDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=NC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.